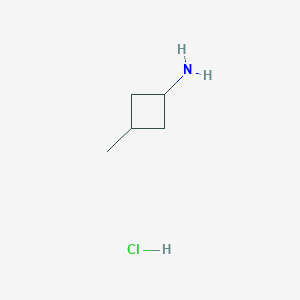

3-Methylcyclobutanamine hydrochloride

Description

Contextualization within Cyclobutane (B1203170) Chemistry and Amine Research

The study of 3-Methylcyclobutanamine hydrochloride is deeply rooted in the broader fields of cyclobutane chemistry and amine research. Cyclobutanes, with their inherent ring strain, possess unique chemical reactivity and a distinct three-dimensional structure. chemspider.com This puckered conformation is a key feature that chemists exploit to control the spatial arrangement of atoms in a molecule. chemspider.com

The amine group, a derivative of ammonia, is a fundamental functional group in organic chemistry, known for its basicity and nucleophilicity. The combination of the rigid cyclobutane scaffold and the reactive amine group in this compound makes it a versatile building block for synthesizing a wide array of more complex molecules.

Significance of Cyclobutane-Containing Scaffolds in Academic and Industrial Research

The incorporation of cyclobutane rings into molecules is a rapidly growing strategy in both academic and industrial research, particularly in the field of medicinal chemistry. The unique, non-planar geometry of the cyclobutane ring provides a level of conformational rigidity that is highly sought after in drug design. chemspider.com By locking a portion of a molecule into a specific shape, researchers can enhance its binding affinity and selectivity for a biological target, such as a protein or enzyme.

This conformational constraint can lead to several desirable outcomes in drug development:

Improved Potency: A more rigid molecule may fit better into the active site of a target protein, leading to a stronger therapeutic effect.

Enhanced Selectivity: By adopting a specific conformation, the molecule may be less likely to interact with off-target proteins, potentially reducing side effects.

Increased Metabolic Stability: The cyclobutane ring can shield other parts of the molecule from metabolic enzymes, prolonging the drug's presence in the body. chemspider.com

The utility of cyclobutane scaffolds is evident in their presence in a number of clinically approved drugs and late-stage clinical candidates.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-4-2-5(6)3-4;/h4-5H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDHLHFUJZFKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89381-07-7 | |

| Record name | 3-methylcyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methylcyclobutanamine Hydrochloride and Its Derivatives

Strategies for Cyclobutanamine Core Synthesis

The construction of the cyclobutanamine core is a key challenge addressed by several distinct synthetic strategies. These methods range from direct functional group interconversion on a pre-existing cyclobutane (B1203170) ring to the de novo formation of the four-membered carbocycle.

Reductive Amination Approaches

Reductive amination, also known as reductive alkylation, is a cornerstone method for synthesizing amines from carbonyl compounds. wikipedia.orgacsgcipr.org This approach is highly applicable for the synthesis of 3-methylcyclobutanamine from its corresponding ketone, 3-methylcyclobutanone. The reaction proceeds in a two-step sequence that is often performed in a single pot. wikipedia.orglibretexts.org

Several reducing agents are commonly employed for this transformation, each with specific advantages. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB) is a particularly mild and selective reagent that is effective for reducing imines, even in the presence of aldehydes or ketones. wikipedia.orgnih.govharvard.edu Another common reagent is sodium cyanoborohydride (NaBH₃CN), which is also selective for imines under neutral or weakly acidic conditions. wikipedia.orgharvard.edu Catalytic hydrogenation over palladium, platinum, or nickel catalysts can also be employed. acsgcipr.org The choice of reagent and reaction conditions is crucial for maximizing the yield and minimizing side reactions, such as over-alkylation. acsgcipr.orgharvard.edu

| Reducing Agent | Abbreviation | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| Sodium triacetoxyborohydride | STAB / NaBH(OAc)₃ | Weakly acidic (e.g., Acetic Acid), aprotic solvents (e.g., DCE, THF) | Highly selective for imines over ketones/aldehydes. wikipedia.orgnih.gov |

| Sodium cyanoborohydride | NaBH₃CN | pH 6-7, protic solvents (e.g., Methanol) | Reduces imines faster than ketones at neutral pH. wikipedia.org Can release toxic cyanide byproducts. wikipedia.org |

| Hydrogen gas with metal catalyst | H₂/Pd, Pt, or Ni | Varying pressures and solvents | Effective but can sometimes lead to reduction of other functional groups. acsgcipr.org |

Photochemical [2+2] Cycloaddition Reactions

Photochemical [2+2] cycloaddition is a powerful and direct method for synthesizing cyclobutane rings. nih.govnih.gov This reaction involves the union of two olefinic substrates, where at least one is promoted to an electronically excited state by UV or visible light, to form two new single bonds and a four-membered ring. nih.gov This strategy is widely used in the synthesis of complex natural products and other structurally intricate molecules containing cyclobutane motifs. nih.govresearchgate.net

The reaction can be intermolecular (between two separate molecules) or intramolecular (between two double bonds within the same molecule). nsf.gov While direct excitation of an alkene can initiate the cycloaddition, the process is often facilitated by a photosensitizer. The photosensitizer absorbs light and transfers the energy to one of the alkene substrates, promoting it to a triplet state which then reacts with the second alkene. nih.gov A significant challenge in many [2+2] photocycloadditions is the requirement for "activated" olefins, which possess electron-withdrawing or -donating groups that facilitate the reaction. acs.org

A major limitation of many [2+2] cycloaddition reactions, particularly the copper(I)-catalyzed Kochi-Salomon reaction for unactivated olefins, is an intolerance to basic functional groups like amines and amides. acs.orgnih.gov These groups can coordinate to the catalyst and disrupt its activity. Recent advancements have overcome this challenge by developing an aqueous, amine-tolerant protocol. acs.orgacs.org

This modified methodology utilizes common Cu(II) salts and mineral acids in water. acs.orgnih.gov This system facilitates the intramolecular [2+2] cycloaddition of various N,N-diallylamines and other amine-containing substrates to produce bicyclic aminocyclobutane derivatives in good yields. acs.org The reaction proceeds effectively even with unprotected, basic amines, greatly expanding the utility of photochemical cycloaddition for creating novel pharmacological scaffolds. acs.orgnih.govacs.org This development is significant as it allows for the direct synthesis of amine-containing cyclobutanes without the need for protecting group strategies. acs.org

Controlling the stereochemistry during the formation of the cyclobutane ring is a critical objective, leading to the development of enantioselective [2+2] photocycloaddition reactions. chemistryviews.org These methods aim to produce chiral cyclobutane derivatives with high enantiomeric excess. chemistryviews.orgresearchgate.net

One successful strategy involves a cascade reaction combining an iridium-catalyzed asymmetric allylic etherification with a subsequent visible-light-induced [2+2] cycloaddition. chemistryviews.org In this approach, a chiral phosphoramidite (B1245037) ligand complexed with an iridium catalyst first creates a chiral ether intermediate. chemistryviews.org This intermediate then undergoes an intramolecular photocycloaddition, induced by a separate photosensitizer, to yield the final enantioenriched bicyclic product. chemistryviews.org This method is notable for its operational simplicity, as all catalysts and starting materials are added at once, and for its broad substrate scope, functioning well with alkenes that lack directing groups. chemistryviews.org

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| [Ir(cod)Cl]₂ with chiral phosphoramidite ligand (for etherification) | One-pot cascade reaction | Produces enantioenriched oxa-[3.2.0]-bicyclic heptanes with high yields, good diastereoselectivity, and excellent enantioselectivity. chemistryviews.org |

| Ir(dFppy)₃ (as photosensitizer for cycloaddition) |

Ring Contraction and Expansion Strategies

Beyond cycloaddition, the construction of the cyclobutane core can be achieved through skeletal rearrangements of other ring systems. Ring contraction, in particular, offers a novel pathway to substituted cyclobutanes from more readily available five-membered rings like pyrrolidines. chemistryviews.org

A stereoselective method has been developed to convert polysubstituted pyrrolidines into cyclobutanes. chemistryviews.orgntu.ac.uk This ring contraction reaction proceeds with a high degree of stereoretention, meaning the stereochemistry of the substituents on the starting pyrrolidine (B122466) is transferred to the final cyclobutane product. ntu.ac.uk

The proposed mechanism involves the reaction of the pyrrolidine with an in-situ generated iodonitrene species, which forms a reactive 1,1-diazene intermediate. chemistryviews.orgnih.gov This intermediate then spontaneously eliminates a molecule of nitrogen gas (N₂) to generate a 1,4-biradical. chemistryviews.orgnih.gov The rapid cyclization of this biradical species forms the new carbon-carbon bond, completing the cyclobutane ring. ntu.ac.uknih.gov The high stereospecificity of the reaction is attributed to the rate of ring closure being significantly faster than the rate of bond rotation in the biradical intermediate, thus preserving the original stereochemical information. ntu.ac.uknih.gov This method provides access to novel, enantiopure cyclobutane derivatives from chiral pyrrolidine precursors. ntu.ac.uk

| Starting Pyrrolidine | Product Cyclobutane | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Optically pure spirooxindole-pyrrolidine | Spirooxindole-cyclobutane | 46% | >20:1 | 97% |

| cis-pyrrolidine-2,5-dicarboxylate | cis-cyclobutane-1,2-dicarboxylate | 39% | - | - |

| Chiral trans-pyrrolidine | Chiral trans-cyclobutane | Low (24%) | >20:1 | >97% |

Stereoselective and Diastereoselective Synthesis

The construction of the cyclobutane ring with specific stereochemistry at its substituents is a formidable challenge due to the inherent ring strain. Stereoselective and diastereoselective methods are crucial for accessing specific isomers of 3-methylcyclobutanamine and related compounds, which may exhibit distinct biological activities.

Enantioselective catalysis offers a powerful approach to synthesize chiral cyclobutanes from prochiral starting materials. chemistryviews.org Various catalytic systems have been developed to achieve high levels of enantioselectivity in the formation of four-membered rings.

One prominent strategy involves the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclobutene-1-carboxylate esters. rsc.org This method allows for the creation of two adjacent stereocenters with high diastereo- and enantioselectivity. The choice of chiral diene ligand is critical for controlling the stereochemical outcome of the reaction. rsc.org For instance, the reaction of ethyl cyclobut-1-ene-1-carboxylate with phenylboronic acid using a rhodium catalyst and a chiral diene ligand can yield the corresponding 2-phenylcyclobutane-1-carboxylate with excellent stereocontrol. While not directly synthesizing 3-methylcyclobutanamine, this methodology establishes a robust framework for introducing substituents onto a cyclobutane ring in a stereocontrolled manner, which could be adapted for the synthesis of the target molecule.

Another innovative approach combines iridium-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] photocycloaddition in a cascade reaction. chemistryviews.org This method has been successful in producing enantioenriched oxa- rsc.orgnih.gov-bicyclic heptanes from cinnamyl alcohols and allyl acetates, demonstrating a directing-group-free strategy for creating complex cyclobutane structures with high stereoselectivity. chemistryviews.org

Table 1: Examples of Enantioselective Catalysis for Cyclobutane Synthesis

| Catalyst System | Reaction Type | Substrates | Product Type | Stereoselectivity |

|---|---|---|---|---|

| Rhodium / Chiral Diene Ligand | Asymmetric 1,4-addition | Cyclobutene-1-carboxylate esters, Arylboronic acids | Chiral substituted cyclobutanes | High diastereo- and enantioselectivity rsc.org |

| Iridium / Chiral Phosphoramidite & Photosensitizer | Allylic Etherification / [2+2] Photocycloaddition | Cinnamyl alcohols, Allyl acetates | Oxa- rsc.orgnih.gov-bicyclic heptanes | Good diastereoselectivity, Excellent enantioselectivity chemistryviews.org |

This table presents general methodologies that can be conceptually applied to the synthesis of chiral 3-substituted cyclobutanamine derivatives.

Diastereoselective reactions are employed to control the relative stereochemistry of multiple stereocenters within the cyclobutane ring. These methods often rely on substrate control, where existing stereocenters direct the formation of new ones, or reagent control, where a chiral reagent or catalyst dictates the stereochemical outcome.

A powerful method for the diastereoselective synthesis of substituted cyclobutanes is the catalyst-controlled regiodivergent hydrophosphination of acyl bicyclo[1.1.0]butanes (BCBs). nih.gov By selecting either a Cu(I) or Cu(II) catalytic system, it is possible to achieve either α-selective or β'-selective nucleophilic addition to 1,3-disubstituted BCBs. nih.gov This strategy yields valuable 1,1,3-functionalized or 1,2,3-trisubstituted cyclobutanes, respectively, often as single diastereoisomers. nih.gov

Furthermore, the sulfa-Michael addition of thiols to cyclobutenes provides a route to 1,2-disubstituted thiocyclobutanes with high diastereoselectivity (>95:5 dr) using a simple base like DBU. nih.gov By employing a chiral cinchona-based squaramide catalyst, this transformation can be rendered enantioselective. nih.gov These thio-substituted cyclobutanes can serve as versatile intermediates for further functionalization to access derivatives of 3-methylcyclobutanamine.

The diastereoselective synthesis of N-heterocycle-substituted cyclobutanes has also been achieved via a Michael addition of N-nucleophiles onto cyclobutenes generated in situ from bromocyclobutanes. researchgate.netnih.gov This method allows for the incorporation of imidazoles, azoles, and nucleobase derivatives, creating a diverse library of aminocyclobutane precursors. researchgate.netnih.gov

Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild reaction conditions. Enzymes can catalyze reactions at chemically unactivated sites, a task that is often challenging for traditional chemical catalysts.

A panel of engineered cytochrome P450 BM3 enzymes has been successfully employed for the selective C-H hydroxylation of cyclobutylamine (B51885) derivatives. researchgate.netrsc.org This biocatalytic approach allows for the direct installation of a hydroxyl group at chemically unactivated positions on the cyclobutane ring with high regioselectivity and stereoselectivity. researchgate.netrsc.org

For instance, using the tert-butyloxycarbonyl (Boc) protected cyclobutylamine as a substrate, different P450 BM3 variants can selectively produce various hydroxylated metabolites. researchgate.net The wild-type P450 BM3 showed no activity, but engineered variants were able to convert the substrate into a mixture of 2- and 3-hydroxylated products. researchgate.net Notably, specific enzyme variants demonstrated a high preference for the formation of trans-2-hydroxycyclobutylamine and trans-3-hydroxycyclobutylamine derivatives. researchgate.net This method provides valuable bifunctional intermediates that can be used in fragment-based drug discovery and for the synthesis of more complex cyclobutane derivatives. researchgate.netrsc.org

Table 2: P450 BM3-Mediated Hydroxylation of N-Boc-cyclobutylamine

| Enzyme Variant | Major Product(s) | Substrate Conversion (%) | Selectivity (%) |

|---|---|---|---|

| RK/AL | cis-2-hydroxy derivative | ≥30 | High for cis-2 isomer researchgate.net |

| KU3/AP/SW | trans-2-hydroxy derivative | ≥30 | High for trans-2 isomer researchgate.net |

Data adapted from screening results of P450 BM3 variants against N-Boc-cyclobutylamine. researchgate.net

Lewis Acid-Catalyzed Reactions for Cyclobutyl Amine Formation

Lewis acid catalysis plays a pivotal role in modern organic synthesis, enabling a wide range of transformations with high efficiency and selectivity. In the context of cyclobutylamine synthesis, Lewis acids have been utilized to activate strained ring systems, facilitating their reaction with amine precursors.

A recently developed strategy involves the Lewis acid-catalyzed reaction of bicyclo[1.1.0]butanes (BCBs) with triazinanes. nih.govnih.gov This method provides a modular and efficient route to syn-diastereoselective cyclobutylamines through a "cycloaddition/ring-opening" process. The reaction is believed to proceed via a stepwise (3 + 2 + 2) cycloaddition, initiated by the activation of the BCB with a Lewis acid, such as B(C₆F₅)₃. nih.govnih.govnih.gov This is followed by an Sₙ2-like nucleophilic addition of a formaldimine, generated in situ from the triazinane. nih.gov The resulting 2,4-diazabicyclo[4.1.1]octane intermediates can then be treated with acid to yield the desired cis-cyclobutyl diamines. nih.gov This methodology is notable for its operational simplicity, mild reaction conditions, and broad substrate scope. nih.govnih.gov

Hyperbaric [2+2] Cycloaddition for 1,2-Disubstituted Cyclobutanes

The [2+2] cycloaddition is a fundamental reaction for the construction of four-membered rings. However, many thermal [2+2] cycloadditions are symmetry-forbidden and require high temperatures or photochemical activation. The use of hyperbaric (high-pressure) conditions can significantly promote these reactions by favoring the transition state with a smaller volume.

A library of 1,2-disubstituted cyclobutane derivatives has been synthesized using a hyperbaric [2+2] cycloaddition as the key step. nih.govchemrxiv.org For example, the reaction between ethenesulfonyl fluoride (B91410) and tert-butyl vinyl ether under 12 kbar of pressure yields the corresponding cyclobutanesulfonyl fluoride. chemrxiv.org This intermediate can then be diversified by reacting the sulfonyl fluoride with various amines to form sulfonamides and converting the tert-butyl ether into other functional groups like carbamates and triazoles. nih.gov

Similarly, a library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols was synthesized via a hyperbaric [2+2] cycloaddition between sulfonyl allenes and benzyl (B1604629) vinyl ether at 15 kbar. chemistryviews.orgresearchgate.net The resulting cyclobutane core structures were further derivatized by the conjugate addition of various amines, demonstrating the utility of this high-pressure methodology in creating diverse cyclobutane scaffolds for drug discovery. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-Methylcyclobutanamine hydrochloride |

| (S)-Me-f-KetalPhos |

| 1,2-disubstituted thiocyclobutanes |

| 2,4-diazabicyclo[4.1.1]octane |

| 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols |

| B(C₆F₅)₃ |

| Benzyl vinyl ether |

| Cinnamyl alcohols |

| Cyclobutanesulfonyl fluoride |

| DBU |

| Ethenesulfonyl fluoride |

| Ethyl cyclobut-1-ene-1-carboxylate |

| N-Boc-cyclobutylamine |

| Oxa- rsc.orgnih.gov-bicyclic heptanes |

| Phenylboronic acid |

| Sulfonyl allenes |

| tert-butyl vinyl ether |

Functionalization and Derivatization Strategies

The chemical reactivity of the cyclobutane core and the primary amine functionality of 3-methylcyclobutanamine allows for a diverse range of derivatization strategies. These transformations are key to modifying the compound's physicochemical properties and biological activity.

The introduction of an ethoxy group onto the cyclobutane ring can significantly alter the lipophilicity and metabolic stability of the molecule. While direct ethoxylation of 3-methylcyclobutanamine is not widely documented, analogous transformations on related cyclobutane systems suggest that such modifications can be achieved through nucleophilic substitution reactions. For instance, a hydroxyl-substituted cyclobutanamine derivative could be subjected to Williamson ether synthesis, where a deprotonated alcohol reacts with an ethyl halide to form the corresponding ethoxy derivative.

A general representation of this process is outlined below:

| Reactant | Reagent | Product |

| 3-Methylcyclobutanol | 1. NaH 2. CH3CH2Br | 1-Ethoxy-3-methylcyclobutane |

This table represents a general synthetic approach for introducing an ethoxy group onto a cyclobutane ring, which could be adapted for derivatives of 3-methylcyclobutanamine.

The primary amine group of 3-methylcyclobutanamine is a versatile handle for a variety of chemical modifications, including acylation, alkylation, and condensation reactions.

Acylation: Acylation of the amine involves the reaction with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base to neutralize the resulting acid. This transformation yields an amide, which can serve as a key intermediate for further functionalization or as a final product with specific biological properties. For example, the reaction of 3-methylcyclobutanamine with acetyl chloride would yield N-(3-methylcyclobutyl)acetamide. These acylated derivatives are often used to protect the amine during subsequent reactions or to explore structure-activity relationships in drug discovery. calstate.edu

Alkylation: Alkylation of the amine introduces alkyl groups onto the nitrogen atom. This can be achieved through reactions with alkyl halides. The degree of alkylation (mono-, di-, or tri-alkylation) can be controlled by the stoichiometry of the reactants and the reaction conditions. For instance, reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, is a common method for controlled mono- or dialkylation. A one-pot iodocyclization/alkylation strategy has also been developed for the synthesis of complex heterocyclic structures, which could potentially be adapted for the alkylation of cyclobutylamine derivatives. nih.gov

Condensation Reactions: Condensation reactions of 3-methylcyclobutanamine, particularly with carbonyl compounds like aldehydes and ketones, lead to the formation of imines (Schiff bases). researchgate.net These reactions are typically reversible and can be driven to completion by the removal of water. libretexts.org The resulting imines can be stable compounds themselves or can be used as intermediates for further transformations, such as reduction to secondary amines. The Mannich condensation, a three-component reaction involving a carbonyl compound, formaldehyde, and a primary or secondary amine, represents another important condensation reaction for the aminomethylation of ketones. orgsyn.org

| Transformation | Reactant | Reagent(s) | Product |

| Acylation | 3-Methylcyclobutanamine | Acetyl chloride, Triethylamine | N-(3-methylcyclobutyl)acetamide |

| Alkylation | 3-Methylcyclobutanamine | Methyl iodide, K2CO3 | N-methyl-3-methylcyclobutanamine |

| Condensation | 3-Methylcyclobutanamine | Benzaldehyde | N-benzylidene-3-methylcyclobutanamine |

Recent advances in catalysis have enabled the direct functionalization of C-H bonds, providing a powerful tool for the synthesis of complex molecules. Palladium-catalyzed C-H arylation has emerged as a particularly effective method for the derivatization of cyclobutane scaffolds. chemrxiv.orgcam.ac.uk These reactions typically employ a directing group to guide the catalyst to a specific C-H bond, allowing for high regioselectivity.

In the context of cyclobutylamine, the amine functionality itself or a derivative can act as a directing group. For instance, the use of transient directing groups allows for the γ-C-H arylation of primary amines in a single operation, avoiding the need for separate protection and deprotection steps. researchgate.net Studies have shown that palladium(II) catalysts, in conjunction with specific ligands, can effectively catalyze the arylation of C(sp3)-H bonds in cyclobutane rings. nih.gov This methodology provides a direct route to aryl-substituted cyclobutanamine derivatives, which are valuable building blocks in medicinal chemistry. chemrxiv.org

| Substrate | Arylating Agent | Catalyst/Ligand | Product |

| N-acetyl-cyclobutylamine | Aryl iodide | Pd(OAc)2 / Ligand | N-(arylcyclobutyl)acetamide |

| Cyclobutylmethyl ketone | Aryl bromide | Pd(II) / 2-pyridone ligand | Aryl-substituted cyclobutylmethyl ketone |

This table illustrates representative examples of palladium-catalyzed C-H arylation on cyclobutane systems.

Chiral Resolution and Enantiomeric Enrichment Techniques

3-Methylcyclobutanamine is a chiral molecule, and the separation of its enantiomers is often crucial for pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral resolution and enantiomeric enrichment are techniques employed to isolate or enrich one enantiomer from a racemic mixture.

One common method for chiral resolution is the formation of diastereomeric salts. google.com This involves reacting the racemic amine with a chiral resolving agent, such as an optically active acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be recovered by treating the salt with a base. A patented process describes the resolution of cyclobutylamines by reaction with an optically active N-acylphenylglycine to form diastereomeric salts, which are then separated by crystallization. google.com

Another powerful technique for enantiomeric separation is chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). mdpi.comnih.gov CSPs are designed to interact differently with the two enantiomers, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including amines. mdpi.com

Enzyme-catalyzed kinetic resolution is another approach where an enzyme selectively reacts with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted and thus enriched. mdpi.com Lipases are commonly used enzymes for the resolution of chiral amines through acylation or deacylation reactions.

| Technique | Principle | Example of Application |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. | Resolution of racemic cyclobutylamine with optically active N-acylphenylglycine. google.com |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation based on retention time. | Separation of chiral amines using polysaccharide-based chiral stationary phases. mdpi.commdpi.com |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture catalyzed by a chiral catalyst or enzyme. | Lipase-catalyzed acylation of a racemic amine, enriching the unreacted enantiomer. mdpi.com |

Advanced Spectroscopic and Analytical Research Methodologies

Spectroscopic Characterization Techniques for Structural Elucidation

The elucidation of the precise three-dimensional structure of a molecule like 3-Methylcyclobutanamine hydrochloride relies heavily on spectroscopic techniques that probe its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For this compound, a detailed NMR analysis would provide critical information. The ¹H NMR spectrum would reveal the number of unique proton environments, their chemical shifts (δ) indicating the electronic environment, and splitting patterns (from spin-spin coupling) that show how neighboring protons are connected. Similarly, the ¹³C NMR spectrum would identify the number of non-equivalent carbon atoms.

However, a comprehensive search of scientific databases and literature did not yield specific, published ¹H or ¹³C NMR data for this compound. While spectra for analogous compounds like methyl-substituted cyclobutanes exist, direct data for the title compound, which would allow for the creation of a detailed data table of chemical shifts and coupling constants, is not available.

Mass Spectrometry (MS) and Collision Cross-Section (CCS) Analysis for Structural Differentiation

Mass Spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. The hydrochloride salt would typically be analyzed as the free base, 3-Methylcyclobutanamine, which has a monoisotopic mass of approximately 85.09 Da. The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Fragmentation would likely involve the loss of the methyl group or cleavage of the cyclobutane (B1203170) ring.

Collision Cross-Section (CCS) analysis, a technique often coupled with ion mobility-mass spectrometry, provides information about the three-dimensional shape of an ion in the gas phase. This would be particularly valuable for distinguishing between the cis and trans stereoisomers of 3-Methylcyclobutanamine, as they are expected to have different spatial arrangements and therefore distinct CCS values. Unfortunately, no experimental mass spectra or CCS data for 3-Methylcyclobutanamine have been published in the reviewed literature.

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-resolution version, Ultra-Performance Liquid Chromatography (UPLC), are standard methods for determining the purity of chemical compounds. A typical method for an amine hydrochloride like this would involve reversed-phase chromatography, likely using a C18 column. The mobile phase would be a mixture of an aqueous buffer (to control pH) and an organic solvent like acetonitrile (B52724) or methanol.

While general HPLC/UPLC methods are widely used for amine analysis, a specific, validated method detailing the column, mobile phase composition, flow rate, and detector wavelength for this compound is not described in the available scientific literature. Such a method would be crucial for quality control and purity assessment.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

3-Methylcyclobutanamine is a chiral molecule, existing as four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). Chiroptical spectroscopy is vital for distinguishing between these enantiomers and determining the enantiomeric purity of a sample.

Optical Rotation Measurement

Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. Each enantiomer will rotate light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property for a given enantiomer under defined conditions (e.g., temperature, wavelength, solvent, and concentration). A measurement of the optical rotation of a sample can be used to determine its enantiomeric excess or purity. However, no published specific rotation values for any of the stereoisomers of 3-Methylcyclobutanamine could be located. This data is fundamental for characterizing the individual enantiomers of the compound.

Computational Chemistry and Theoretical Modeling Studies

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) are computational methods that use classical physics to model the behavior of molecules. taylorandfrancis.com These simulations are particularly useful for exploring the conformational landscape and dynamic behavior of flexible molecules and their aggregates.

Molecular mechanics is frequently used to calculate the steric energy of different molecular conformations, allowing for the identification of low-energy (more stable) structures. uci.edu For cyclobutanamine analogs, these calculations are crucial for understanding the energy differences between various stereoisomers and conformers. The total steric energy is determined by summing contributions from bond stretching, angle bending, torsional strain, and non-bonded van der Waals and electrostatic interactions. By systematically altering bond rotations and ring geometry, a potential energy surface can be mapped to locate local and global energy minima. Force fields like MMFF (Merck Molecular Force Field) are often employed for these calculations. uci.edu The energy difference between conformers, such as those arising from the orientation of the methyl and amine groups on the cyclobutane (B1203170) ring, corresponds to a difference in enthalpy (ΔH) and can be used to estimate their relative populations at equilibrium. uci.edu

| Energy Term | Description | Relevance to 3-Methylcyclobutanamine |

|---|---|---|

| Bond Stretching | Energy required to stretch or compress a bond from its equilibrium length. | Calculates strain in the C-C and C-N bonds of the strained ring system. |

| Angle Bending | Energy required to bend an angle from its ideal value. | Crucial for defining the puckered geometry of the cyclobutane ring, which deviates significantly from ideal tetrahedral angles. |

| Torsional Strain | Energy associated with twisting around a bond, arising from eclipsing interactions. | Determines the rotational barriers for the amine and methyl groups and the energy profile of ring puckering. |

| Non-Bonded Interactions | Includes van der Waals forces and electrostatic interactions between non-bonded atoms. | Accounts for steric hindrance between the methyl and amine groups and intramolecular hydrogen bonding. |

The cyclobutane ring is not planar; it adopts a "puckered" or folded conformation to relieve torsional strain between adjacent hydrogen atoms. nih.govnih.gov This puckering introduces a balance between increased angle strain and decreased torsional strain. nih.gov The inclusion of substituents like the methyl and amine groups in 3-methylcyclobutanamine introduces conformational restriction, limiting the number of accessible low-energy states. nih.gov Computational analysis can quantify the energy barrier to ring inversion (the process of one puckered conformation converting to another) and determine the preferred positions (axial vs. equatorial) of the substituents. This analysis is vital as the three-dimensional shape of the molecule, dictated by this puckering, can significantly influence its interactions with other molecules. nih.gov Electron diffraction studies, augmented by molecular orbital calculations, have been used to investigate the ring-puckering motion in substituted cyclobutanes. nih.gov

Molecules containing both hydrophobic (the methylcyclobutyl group) and charged hydrophilic (the ammonium (B1175870) hydrochloride group) moieties have the potential to self-assemble in solution. Molecular dynamics simulations can model the early stages of this aggregation process. nih.gov By simulating a system containing many molecules of 3-Methylcyclobutanamine hydrochloride in a solvent like water, it is possible to observe their spontaneous organization into larger structures, such as micelles or other aggregates. frontiersin.org These simulations provide insights into the driving forces for self-assembly, such as hydrophobic interactions that sequester the nonpolar ring structures away from water and hydrogen bonding networks involving the ammonium groups and solvent. nih.gov The analysis can reveal the size, shape, and stability of the resulting aggregates. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a more detailed understanding of the electronic structure of molecules, which governs their reactivity and chemical properties. researchgate.netnih.gov

Density Functional Theory (DFT) has become a standard tool for predicting the outcome of chemical reactions. nih.gov For this compound, DFT calculations can be used to model reaction mechanisms and predict both reactivity and regioselectivity. By calculating the energies of reactants, transition states, and products, an energy profile for a proposed reaction can be constructed. The height of the energy barrier at the transition state determines the reaction rate, allowing for predictions of where a reaction is most likely to occur. nih.govbeilstein-journals.org

Conceptual DFT introduces reactivity descriptors that can predict the most reactive sites within a molecule. mdpi.com Fukui functions, for instance, are used to identify sites susceptible to nucleophilic, electrophilic, or radical attack. nih.gov This allows for the prediction of regioselectivity in reactions such as electrophilic aromatic substitution or C-H functionalization. beilstein-journals.orgresearchgate.net Machine learning models are increasingly being trained on DFT-calculated data to accelerate the prediction of reaction outcomes. researchgate.netnih.gov

| Descriptor | Definition | Application to 3-Methylcyclobutanamine |

|---|---|---|

| Chemical Potential (µ) | The tendency of electrons to escape from the system. Related to electronegativity. | Indicates the overall tendency of the molecule to donate or accept electrons. nih.gov |

| Chemical Hardness (η) | A measure of the resistance to a change in electron distribution. | A harder molecule is less reactive; a softer molecule is more reactive. nih.gov |

| Electrophilicity Index (ω) | A global measure of a molecule's ability to act as an electrophile. | Quantifies the molecule's capacity to accept electrons in a reaction. mdpi.com |

| Fukui Functions (f(r)) | Indicates the change in electron density at a specific point when the total number of electrons changes. | Identifies the specific atoms most susceptible to attack by electrophiles, nucleophiles, or radicals, thus predicting regioselectivity. nih.gov |

The chemical behavior of this compound is influenced by the electronic effects of its constituent groups. The methyl group (-CH₃) is generally considered to be weakly electron-donating through an inductive effect. Conversely, the ammonium group (-NH₃⁺) is strongly electron-withdrawing due to its positive charge. Quantum chemical calculations can precisely quantify these effects.

Prediction of Molecular Interactions and Binding Affinities

The prediction of molecular interactions and binding affinities is a cornerstone of computational drug discovery and materials science. nih.gov These methods estimate the strength of the interaction between a ligand, such as this compound, and a receptor or other molecule. researchgate.net A variety of computational techniques are employed to achieve this, ranging from molecular docking to more rigorous free-energy calculations.

Molecular docking is a widely used method to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This approach can provide insights into the binding mode and affinity of a ligand to a protein's active site. Following docking, more computationally intensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the free energy of binding. These methods calculate the interaction energies between the ligand and the receptor and account for solvation effects.

For a more accurate prediction of binding affinities, methods such as free-energy perturbation (FEP) and thermodynamic integration (TI) are utilized. These "alchemical" free-energy calculations simulate a non-physical pathway to compute the free-energy difference between two states, such as a ligand in solution and a ligand bound to a protein. While computationally expensive, these methods can provide results that are in close agreement with experimental data.

A comprehensive search of the scientific literature did not yield specific studies detailing the prediction of molecular interactions or binding affinities for this compound. Such studies would be valuable in understanding its potential biological targets and mechanism of action.

Table 1: Computational Methods for Predicting Binding Affinity

| Method | Description | Computational Cost | Accuracy |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Low | Qualitative |

| MM/PBSA & MM/GBSA | Estimates binding free energy by combining molecular mechanics energies with continuum solvation models. | Medium | Moderate |

| Free-Energy Perturbation (FEP) | Calculates the free-energy difference between two states by simulating a non-physical pathway. | High | High |

| Thermodynamic Integration (TI) | Computes the free energy by integrating the derivative of the Hamiltonian with respect to a coupling parameter. | High | High |

Reaction Kinetics and Mechanistic Computational Studies

Computational chemistry is also a powerful tool for investigating the kinetics and mechanisms of chemical reactions. nih.gov Theoretical studies can provide detailed, step-by-step pictures of reaction pathways, identify transition states, and calculate activation energies, which are crucial for understanding reaction rates. researchgate.net Density Functional Theory (DFT) is a common quantum mechanical method used for these types of investigations due to its balance of accuracy and computational cost. mdpi.com

For a given reaction, a potential energy surface (PES) can be mapped out to identify the minimum energy pathways from reactants to products. Stationary points on the PES, such as reactants, intermediates, transition states, and products, are located and characterized. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction rate.

Computational studies can also elucidate the role of solvents and catalysts in a reaction. By including explicit solvent molecules or using implicit solvation models, the effect of the reaction medium on the kinetics and mechanism can be assessed. Furthermore, the interaction of catalysts with reactants can be modeled to understand how they lower the activation energy and enhance the reaction rate.

As with molecular interactions, a detailed search of the published literature found no specific computational studies on the reaction kinetics or mechanistic pathways involving this compound. Theoretical investigations in this area could provide valuable information on its synthesis, stability, and reactivity.

Table 2: Key Parameters in Computational Reaction Studies

| Parameter | Description | Significance |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Determines the reaction rate; lower Ea means a faster reaction. |

| Transition State (TS) | The highest energy point along the reaction coordinate. | Represents the barrier that must be overcome for the reaction to proceed. |

| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Reaction Free Energy (ΔG) | The net change in Gibbs free energy during a reaction. | Determines the spontaneity of a reaction. |

Chemical Reactivity and Mechanistic Investigations

Ring-Opening Reactions and Cyclobutane (B1203170) Strain Effects

The cyclobutane ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain. masterorganicchemistry.comlibretexts.org The C-C-C bond angles in cyclobutane are compressed to approximately 90°, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain. libretexts.org To alleviate some of the torsional strain that would result from a planar conformation, cyclobutane and its derivatives adopt a puckered or "butterfly" shape. libretexts.org This high level of strain makes the cyclobutane ring susceptible to reactions that lead to ring-opening, as this relieves the inherent energy of the system. masterorganicchemistry.comlibretexts.org

Reactions that involve the cleavage of a carbon-carbon bond in the cyclobutane ring are thermodynamically favorable. For instance, thermal or photochemical reactions can induce ring-opening. In the case of 3-methylcyclobutanamine, the position of the methyl and amine substituents would likely influence the regioselectivity of such a reaction, although specific studies on this molecule are not prevalent. The activation energy for the ring-opening of cyclobutane is considerably lower than that for the dissociation of a C-C bond in a comparable linear alkane, a direct consequence of the high ring strain energy that is partially released in the transition state. arxiv.org

| Cycloalkane | Total Strain Energy (kcal/mol) |

|---|---|

| Cyclopropane | 27.5 |

| Cyclobutane | 26.3 |

| Cyclopentane | 6.2 |

| Cyclohexane | 0 |

Nucleophilic Substitution Reactions of Amine Hydrochlorides

The amine group in 3-methylcyclobutanamine is a nucleophile due to the lone pair of electrons on the nitrogen atom. However, in the form of its hydrochloride salt, the nitrogen atom is protonated, forming an ammonium (B1175870) ion (R-NH3+). This protonation effectively neutralizes the nucleophilicity of the amine, as the lone pair is no longer available to attack an electrophilic center. reddit.com Therefore, 3-methylcyclobutanamine hydrochloride itself is not an effective nucleophile.

For the amine to participate in a nucleophilic substitution reaction, it must first be deprotonated by a base to regenerate the free amine (R-NH2). mnstate.edu Once in its free base form, 3-methylcyclobutanamine can act as a competent nucleophile in SN2 reactions with electrophiles like alkyl halides. msu.edu It is important to note that the amine function is generally a very poor leaving group in nucleophilic substitution reactions. libretexts.org Converting the amine into a better leaving group, for example through exhaustive methylation to form a quaternary ammonium salt (a process involved in Hofmann elimination), is necessary for it to be displaced. libretexts.org

Oxidation and Reduction Pathways of Cyclobutanamines

Primary amines like 3-methylcyclobutanamine can undergo oxidation through various pathways, though specific studies on this compound are limited. Generally, the oxidation of primary amines can yield a range of products depending on the oxidizing agent and reaction conditions. Potential products include imines, hydroxylamines, oximes, or nitro compounds. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can lead to cleavage of bonds adjacent to the amine. Research on related compounds, such as 3-methyl derivatives of spirohydantoins, has explored their stability against oxidation by agents like KMnO4 and selenium dioxide (SeO2). researchgate.net

The cyclobutane ring itself can be susceptible to oxidation under harsh conditions, potentially leading to ring-opening or the formation of various oxygenated derivatives. The presence of the methyl group might influence the site of oxidation due to its electronic effects.

Reduction of the amine group in 3-methylcyclobutanamine is not a typical reaction, as it is already in a low oxidation state. The saturated cyclobutane ring is also generally resistant to catalytic hydrogenation under standard conditions that would reduce, for example, an alkene or a ketone.

Protonation and Deprotonation Behavior of Amine Hydrochlorides

This compound is an ammonium salt formed by the acid-base reaction between the basic 3-methylcyclobutanamine and hydrochloric acid. quora.com The core of its behavior in solution is its acid-base equilibrium. The hydrochloride salt is the acidic, protonated form, which exists in equilibrium with its conjugate base, the neutral free amine.

The position of this equilibrium is determined by the pKa of the conjugate acid (R-NH3+) and the pH of the solution. The predicted pKa for the parent cyclobutanamine is approximately 10.8. chemicalbook.comguidechem.com This value indicates that cyclobutanamine is a moderately strong base, similar in strength to other aliphatic amines. The methyl group on the cyclobutane ring is weakly electron-donating, which would be expected to slightly increase the electron density on the nitrogen atom, making the amine slightly more basic and thus increasing its pKa value relative to the unsubstituted cyclobutanamine.

| Compound | Predicted pKa |

|---|---|

| Cyclobutanamine | 10.80 ± 0.20 chemicalbook.comguidechem.com |

The salt is typically more water-soluble than the free amine. quora.com The free amine can be regenerated by treating the hydrochloride salt with a base, such as sodium hydroxide.

Stereochemical Control and Stereoselectivity in Chemical Transformations

Stereochemical control is a critical aspect of the chemical transformations of 3-methylcyclobutanamine, as the molecule contains stereocenters. fiveable.me The compound can exist as two geometric isomers: cis-3-methylcyclobutanamine and trans-3-methylcyclobutanamine. Each of these geometric isomers is chiral and exists as a pair of enantiomers.

Any reaction that occurs at the amine or the cyclobutane ring must consider the stereochemical outcome. For example, if a reaction introduces a new stereocenter, the existing stereochemistry of the starting material can influence the stereochemistry of the product, a phenomenon known as diastereoselectivity. The rigid, puckered conformation of the cyclobutane ring can create distinct steric environments on its two faces, leading to preferential attack of reagents from the less hindered side.

While specific studies detailing stereocontrolled reactions on 3-methylcyclobutanamine are scarce, general principles suggest that the cis and trans isomers could exhibit different reactivity and lead to different product ratios. nih.gov Achieving stereochemical control would be essential in any synthesis where a specific stereoisomer of a derivative is desired, for instance, in pharmaceutical applications where different stereoisomers can have vastly different biological activities. nih.gov

Influence of Substituents and Structural Motifs on Reactivity

The reactivity of this compound is significantly influenced by its key structural motifs: the strained cyclobutane ring, the amine hydrochloride group, and the methyl substituent.

Cyclobutane Ring : As discussed, the high ring strain is the dominant factor in its propensity to undergo ring-opening reactions. libretexts.org This structural feature imparts a unique reactivity profile compared to acyclic or larger-ring cycloalkylamines.

Amine Hydrochloride Group : This group dictates the molecule's acid-base properties and renders the nitrogen non-nucleophilic until deprotonated. reddit.com Its presence also significantly impacts physical properties like solubility.

Methyl Substituent : The methyl group has a more subtle, yet important, influence. As a weak electron-donating group, it can affect reactivity in several ways:

It slightly increases the basicity of the amine group. nih.gov

It can sterically hinder the approach of reagents to one face of the ring or to the amine itself, thereby influencing stereoselectivity.

In reactions involving carbocationic intermediates, the methyl group could help stabilize a positive charge on an adjacent carbon atom. Studies on other systems have shown that even simple alkyl groups can influence the orientation and rate of reactions. libretexts.org

Applications in Medicinal Chemistry and Drug Discovery Research

Role as Pharmaceutical Intermediates and Building Blocks

3-Methylcyclobutanamine hydrochloride serves as a crucial starting material, or intermediate, in the synthesis of more complex pharmaceutical compounds. Its reactive amine group allows for the straightforward attachment of other molecular fragments, making it a versatile building block for creating diverse libraries of compounds for drug screening. The commercial availability of this compound facilitates its use in the development of novel drug candidates. nih.gov The puckered nature of the cyclobutane (B1203170) ring provides a fixed three-dimensional arrangement of substituents, which can be advantageous for optimizing interactions with biological targets. nih.gov

Development of Bioactive Compounds and Drug Candidates

The incorporation of the 3-methylcyclobutylamino moiety into larger molecules has led to the discovery of compounds with promising biological activities. Researchers are actively exploring how this chemical group influences the properties of drug candidates.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. In the context of derivatives of this compound, SAR studies would involve systematically modifying the structure and assessing the impact on efficacy and selectivity. For instance, the position and nature of substituents on the cyclobutane ring can significantly alter a compound's interaction with its biological target. Such studies are crucial for optimizing lead compounds into potent and selective drug candidates.

Enzymes are critical players in numerous disease processes, making them attractive targets for drug development. Molecules that can modulate or inhibit enzyme activity can have profound therapeutic effects.

One area of interest is the development of autotaxin inhibitors . Autotaxin is an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule implicated in various diseases, including cancer and fibrosis. scbt.comnih.gov Inhibiting autotaxin is a promising strategy for treating these conditions. While specific research detailing the use of this compound in autotaxin inhibitors is not extensively documented in publicly available literature, the development of small molecule inhibitors often involves exploring a wide range of chemical scaffolds, and the unique properties of the cyclobutane ring could be beneficial in this context. nih.gov

Another important class of enzyme inhibitors is proteasome inhibitors . The proteasome is a cellular machine responsible for degrading proteins, and its inhibition is a validated strategy for treating certain cancers, particularly multiple myeloma. nih.govnih.gov Approved proteasome inhibitors like bortezomib, carfilzomib, and ixazomib (B1672701) have significantly improved patient outcomes. nih.gov The design of new proteasome inhibitors often focuses on creating molecules that can specifically and efficiently target the active sites of the proteasome. The structural characteristics of this compound could potentially be incorporated into novel proteasome inhibitor designs to improve their pharmacological properties.

Table 1: Examples of Clinically Approved Proteasome Inhibitors

| Drug Name | Target Subunit(s) | Mechanism |

| Bortezomib | β5 and β1 | Reversible |

| Carfilzomib | β5 | Irreversible |

| Ixazomib | β5 and β1 | Reversible |

This table presents general information about proteasome inhibitors and does not imply the direct use of this compound in these specific drugs.

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Researchers are exploring a wide array of chemical structures in the search for novel antibiotics. While direct studies on the antimicrobial properties of compounds solely derived from this compound are limited, the broader class of cyclic compounds has shown promise. For example, derivatives of cyclopentanone (B42830) have demonstrated antibacterial activity. researchgate.net The investigation of novel chemical scaffolds is a key strategy in the fight against infectious diseases, and the unique structural features of 3-methylcyclobutanamine could contribute to the development of new antimicrobial candidates.

Receptors are proteins that play a crucial role in cellular communication, and designing molecules that can bind to specific receptors is a cornerstone of drug discovery.

The sigma-1 receptor is a unique protein that has been implicated in a variety of neurological and psychiatric disorders, as well as in cancer. grafiati.com Ligands that bind to the sigma-1 receptor can modulate its activity and have shown therapeutic potential. The design of selective sigma-1 receptor ligands often involves creating molecules with specific three-dimensional shapes and chemical properties that allow for high-affinity binding. The rigid and defined structure of the 3-methylcyclobutane core could be a valuable component in the design of novel and selective sigma-1 receptor ligands. Known sigma-1 receptor ligands encompass a wide range of chemical structures, indicating that diverse molecular scaffolds can be utilized to target this receptor. nih.gov

Ligand Design for Specific Receptor Binding

Histamine (B1213489) H3 Receptor Ligands

The histamine H3 receptor (H3R) is a G-protein coupled receptor predominantly expressed in the central nervous system, where it modulates the release of histamine and other key neurotransmitters. researchgate.net As such, it has become a significant target for the treatment of various neurological and psychiatric disorders. nih.gov Many H3R antagonists and inverse agonists feature a common structural motif: an aromatic moiety connected to a basic amine by a flexible 3-propoxy linker. rsc.orgkisti.re.kr

Research has shown that rigidifying this flexible linker can lead to successful outcomes in ligand design. rsc.org One innovative approach involves constraining this linker by incorporating a cyclobutane ring, creating a 3-cyclobutoxy motif. rsc.orgkisti.re.kr Pharmacological studies have demonstrated that this specific structural modification can significantly increase the affinity of the ligand for the H3 receptor when compared to its non-constrained, flexible counterpart. researchgate.netrsc.org A versatile synthesis for these constrained ligands has been developed using a cis-3-piperidino-cyclobutanol building block, which is derived from the condensation of piperidine (B6355638) and 1,3-cyclobutanedione. rsc.org This makes the 3-cyclobutoxy linker a novel and attractive motif for the development of future H3R ligands. rsc.org

Table 1: Cyclobutane Derivatives in Histamine H3 Receptor Ligand Design

| Structural Motif | Key Feature | Impact on Activity | Reference |

|---|---|---|---|

| 3-Cyclobutoxy Linker | Rigid constraint of the classical 3-propoxy linker | Significant increase in H3R affinity compared to non-constrained analogues | rsc.org |

| cis-3-Piperidino-cyclobutanol | Versatile synthetic building block | Enables ready access to constrained compounds with a 3-piperidino-cyclobutoxy moiety | rsc.org |

Androgen Receptor Action Inhibitors

The androgen receptor (AR) is a crucial target in the treatment of prostate cancer, as its signaling pathway drives the growth of cancer cells. mdpi.com While initial therapies are often effective, resistance frequently develops, necessitating the discovery of new generations of AR antagonists. mdpi.comnih.gov

High-throughput screening has identified novel templates for AR antagonists, including those built upon a cyclobutane scaffold. nih.gov Specifically, an aryloxy tetramethylcyclobutane was discovered as a novel template for AR antagonists. nih.gov Through subsequent optimization of this initial hit, researchers developed potent compounds that demonstrated full AR antagonism. nih.gov Two such derivatives, referred to in the study as compounds 26 and 30 , exhibited excellent tumor growth inhibition in animal models of castration-resistant prostate cancer when administered orally. nih.gov This discovery highlights the utility of the cyclobutane core in designing nonsteroidal AR inhibitors to overcome resistance to existing therapies. nih.gov

Table 2: Cyclobutane-Based Androgen Receptor Antagonists

| Compound Class | Discovery Method | Key Research Finding | Reference |

|---|---|---|---|

| Aryloxy tetramethylcyclobutanes | Cell-based high-throughput screening | Demonstrated full AR antagonism and significant in vivo tumor growth inhibition in prostate cancer models | nih.gov |

Peptidomimetics and Beta-Peptide Design Incorporating Cyclobutanamine Derivatives

Peptidomimetics are compounds designed to mimic natural peptides, offering advantages such as improved stability against enzymatic degradation and better bioavailability. nih.govlongdom.org A key strategy in peptidomimetic design is the use of conformationally constrained building blocks to replicate the specific secondary structures of peptides, such as β-turns, which are crucial for biological recognition. nih.gov

Cyclic structures, including cyclobutane derivatives, serve as valuable scaffolds in this context. upc.edu By replacing specific amino acids with rigid, non-natural units like cyclobutanamines, the conformational freedom of a peptide chain can be significantly reduced. upc.edu This helps to lock the molecule into its bioactive conformation, potentially enhancing its potency and selectivity for a biological target. researchgate.net For instance, β-peptides, which are constructed from β-amino acids, have an extra methylene (B1212753) group in their backbone that provides stability against degradation by peptidases. upc.edu The incorporation of rigid cyclic elements like cyclobutane into these structures can further enforce specific folding patterns, making them effective mimics of natural peptide structures. nih.gov

Anti-inflammatory, Antibacterial, and Antiviral Activity Studies

The cyclobutane scaffold has been incorporated into molecules investigated for a range of therapeutic activities, including anti-inflammatory, antibacterial, and antiviral effects.

Anti-inflammatory Activity: Chronic inflammation is a key factor in the development of many conditions, including neurodegenerative diseases. nih.gov Research into novel anti-inflammatory agents has explored a wide variety of chemical structures. While direct studies on 3-methylcyclobutanamine are limited, the development of synthetic compounds for their anti-inflammatory potential is an active area of research. researchgate.net For example, derivatives of dibenzylbutane lignan (B3055560) have shown potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. nih.gov

Antibacterial Activity: The search for new antibacterial agents is critical due to rising antibiotic resistance. Studies have investigated cyclobutane-containing compounds for their potential to combat bacterial infections. researchgate.net For instance, derivatives of purpurin (B114267) containing a cyclobutane fragment have demonstrated antimicrobial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) value of 62.5 μg/ml. researchgate.net Other research has focused on synthesizing thiazolylhydrazone derivatives that incorporate a 3-substituted cyclobutane ring, aiming to leverage the known biological activities of the thiazole (B1198619) moiety. researchgate.net

Antiviral Activity: Cyclobutane derivatives have also been synthesized and evaluated as antiviral agents. nih.gov Notably, enantiomeric forms of cyclobutyl nucleoside analogues have been developed. In these studies, the isomers that mimic the absolute configuration of natural nucleosides were found to be highly active against a range of herpesviruses in vitro, whereas their optical isomers were inactive. nih.gov The active compounds were also shown to be effective in a mouse model of cytomegalovirus infection, demonstrating the potential of the cyclobutane ring as a core element in antiviral drug design. nih.gov

Cyclobutane Scaffolds in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for binding to a biological target. nih.govvu.nl Historically, fragment libraries have been dominated by flat, two-dimensional aromatic compounds. nih.gov However, there is a growing recognition that compounds with greater three-dimensional (3D) character often have improved physicochemical properties and a lower rate of attrition as they progress through the drug discovery pipeline. nih.gov

The cyclobutane moiety has been identified as an attractive, yet underrepresented, 3D scaffold for FBDD. nih.govnih.gov Its puckered, non-planar structure provides distinct advantages over traditional flat fragments. nih.gov To this end, a focused library of 33 novel 3D cyclobutane fragments has been designed and synthesized, featuring secondary amine, amide, and sulfonamide functionalities to provide vectors for future chemical elaboration. nih.govnih.gov The design of this library utilized computational tools to ensure both chemical diversity and a high degree of 3D character. vu.nl Analysis of the library's properties indicated that it compares favorably to existing synthetic 3D fragment libraries, making the cyclobutane scaffold a valuable addition to the FBDD toolkit. nih.govvu.nl

Bioisosteric Replacement Strategies (e.g., Bicyclo[1.1.1]pentyl (BCP) Amine Derivatives)

Bioisosteric replacement is a strategy in medicinal chemistry where a part of a molecule is replaced by another chemical group with similar physical or chemical properties to enhance the compound's biological activity or pharmacokinetic profile. The cyclobutylamine (B51885) scaffold and the more rigid bicyclo[1.1.1]pentyl (BCP) amine are recognized as sp3-rich bioisosteres for planar aryl counterparts, such as anilines. nih.govacs.org

Applications in Neurodegenerative Disease Research

Neurodegenerative diseases like Alzheimer's and Parkinson's disease represent a significant public health challenge, and there is an urgent need for novel therapeutics. mdpi.com Key pathological mechanisms in these diseases include oxidative stress, neuroinflammation, and the aggregation of misfolded proteins. nih.govnih.gov The development of new drugs often focuses on creating molecules that can cross the blood-brain barrier and interact with specific targets involved in these pathways. mdpi.com

While direct research linking 3-methylcyclobutanamine to neurodegenerative diseases is not prominent, the structural features of cyclobutanamine derivatives make them potentially valuable in this area. The incorporation of sp3-rich, rigid scaffolds is a known strategy to improve the drug-like properties of molecules intended for the central nervous system. nih.gov Natural products and their derivatives are a major source of inspiration for neuroprotective compounds, often working through antioxidant and anti-inflammatory mechanisms. nih.govnih.gov The cyclobutane core, as a non-planar and conformationally restricted scaffold, could be used to design novel small molecules that mimic the pharmacophores of these natural products or that are tailored to inhibit key enzymes, such as kinases or secretases, implicated in neurodegeneration. mdpi.com

Broader Research Applications of Cyclobutanamine Derivatives

Reagents and Intermediates in General Organic Synthesis

Cyclobutane (B1203170) derivatives are widely utilized as versatile building blocks and intermediates in the field of organic synthesis. researchgate.net Their utility stems from the inherent ring strain of the cyclobutane core, which facilitates a variety of ring-opening and ring-expansion reactions, providing access to more complex molecular architectures. researchgate.net These compounds serve as valuable precursors in the synthesis of a diverse array of organic molecules, including natural products and pharmaceuticals. lifechemicals.comnih.gov

One of the key applications of cyclobutanamine derivatives is in the construction of peptidomimetics, which are small chains designed to mimic peptides. chemistryviews.org The rigid, puckered structure of the cyclobutane ring provides a conformational constraint that is desirable in drug design. lifechemicals.comnih.gov This has led to the incorporation of cyclobutane motifs into a number of drug candidates. nih.gov For instance, cyclobutane-containing compounds have been investigated for their potential as inhibitors of various enzymes. lifechemicals.com

The synthesis of complex molecules often involves the use of cyclobutane derivatives as starting materials. For example, the Tiffeneau-Demjanov rearrangement of amino alcohols derived from cyclobutane systems can be employed to achieve ring expansion. researchgate.net Additionally, cyclobutane β-amino acids are valuable building blocks for creating helical foldamers, which are chain-like molecules that adopt an ordered structure in solution. chemistryviews.org A general method for preparing these β-amino acids involves the Michael addition of nitrogen nucleophiles to unsaturated esters, a strategy that has been extended to cyclobutane derivatives. chemistryviews.org

The development of stereocontrolled synthesis methods for substituted cyclobutanes is an active area of research, as the stereochemistry of these building blocks can significantly impact the properties of the final products. acs.org The inherent challenges in controlling stereochemistry due to the fluxional nature of the cyclobutane ring have led to the development of novel synthetic strategies. byjus.com

| Synthetic Application | Description | Key Intermediates/Reagents |

| Peptidomimetics | Mimicking the structure of peptides for drug development. | Cyclobutane β-amino acids |

| Helical Foldamers | Creating ordered, helical structures in solution. | Cyclobutane β-amino acids |

| Ring-Expansion Reactions | Expanding the four-membered ring to larger cyclic systems. | Amino alcohols for Tiffeneau-Demjanov rearrangement |

| Natural Product Synthesis | Serving as a key structural motif in the synthesis of complex natural products. | Substituted cyclobutane derivatives |

Applications in Materials Science and Functional Material Preparation

Cyclobutanamine derivatives are not only valuable in organic synthesis but also play a significant role in the development of advanced materials. lifechemicals.com Their incorporation into polymers and other materials can lead to enhanced properties and novel functionalities.

One notable application is in the synthesis of stress-responsive polymers. lifechemicals.comduke.edu These materials are designed to undergo a chemical transformation in response to mechanical force. The strained cyclobutane ring can act as a mechanophore, a mechanically sensitive functional group. duke.edu When incorporated into a polymer chain, the application of force can induce the ring-opening of the cyclobutane, leading to changes in the material's properties. duke.edu This has been demonstrated in polymers containing bicyclo[4.2.0]octane mechanophores, which are functionalized cyclobutane derivatives. nih.gov

Cyclobutane derivatives are also employed as monomers in the synthesis of functional polymers. researchgate.net For example, condensation polymerizations utilizing monomers containing carboxylic acid or amine functional groups can produce cyclobutane-containing polymers. nih.gov These polymers can exhibit unique thermal and mechanical properties. A specific example is the use of cis-3-methylcyclobutanamine hydrochloride as a monomer for the preparation of polyurethane foams, which can exhibit enhanced thermal stability. The solution state intermolecular [2+2] photocycloaddition is another promising method for preparing cyclobutane polymers, offering enhanced monomer tolerance and scalability. nih.gov

In the realm of supramolecular chemistry, cyclobutane derivatives have been used to construct complex, self-assembled structures. researchgate.netnih.gov The defined geometry of the cyclobutane ring can be exploited to direct the formation of specific supramolecular architectures. nih.gov For instance, cyclobutane derivatives have been used as building blocks for the synthesis of cucurbiturils, which are macrocyclic host molecules with applications in drug delivery and catalysis. researchgate.net The self-assembly of cyclobutane derivatives can be influenced by various factors, including the nature of the substituents on the ring and the presence of other interacting molecules. bham.ac.uknih.govrsc.orgresearchgate.net

| Material Type | Application | Role of Cyclobutanamine Derivative |

| Stress-Responsive Polymers | Materials that change properties under mechanical stress. | Acts as a mechanophore that undergoes ring-opening. |

| Functional Polymers | Polymers with tailored thermal and mechanical properties. | Serves as a monomer in polymerization reactions. |

| Supramolecular Assemblies | Self-assembled, ordered structures. | Acts as a building block to direct the assembly. |

Future Directions and Emerging Research Avenues

Advanced Synthetic Strategies for Complex and Multifunctional Cyclobutanamines

The development of novel synthetic methodologies is crucial for exploring the chemical space around the cyclobutanamine core. Current research is focused on creating more complex and functionally diverse molecules that can serve as versatile precursors for drug discovery. researchgate.net

Key strategies include:

Polyfunctional Scaffolds: Advanced methods are being developed to synthesize chiral cyclobutane (B1203170) β-amino acids that are decorated with a variety of functional groups, such as hydroxyl, carboxyl, or carbon-carbon triple bonds. researchgate.net These highly versatile molecules act as chemical platforms for producing more complex structures through reactions like peptide coupling and click chemistry. researchgate.net

Fragment-Based Library Synthesis: A strategic approach involves the creation of focused libraries of novel 3D cyclobutane fragments. nih.gov These libraries are often designed using computational analysis to ensure diverse shapes and accessible growth vectors for further chemical modification. nih.gov One such strategy employs a key 3-azido-cyclobutanone intermediate to provide access to a wide range of functionalities, including secondary amines, amides, and sulfonamides. nih.gov